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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pyridoisothiazolone-based

histone acetyltransferase (HAT) inhibitors, PU141 and PU139. The information presented

herein is compiled from publicly available experimental data to assist researchers in making

informed decisions for their drug development and biomedical research endeavors.

Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the

epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group to lysine

residues on histone and non-histone proteins, HATs influence chromatin structure and protein

function. Dysregulation of HAT activity is implicated in various diseases, including cancer,

making them attractive therapeutic targets. PU141 and PU139 are two small molecule

inhibitors of HATs that have demonstrated potential as anti-cancer agents. This guide offers a

side-by-side comparison of their biochemical activity, cellular efficacy, and in-vivo performance.

Biochemical Efficacy: A Tale of Selectivity
The primary difference between PU141 and PU139 lies in their selectivity towards different HAT

enzymes. PU139 acts as a pan-HAT inhibitor, demonstrating activity against multiple HAT

family members, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein

(CBP), and p300.[1][2] In contrast, PU141 exhibits a more targeted profile, with selectivity for

the closely related CBP and p300 enzymes.[1]
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While specific IC50 values for PU141 against CBP and p300 are not readily available in the

reviewed literature, the inhibitory concentrations for PU139 have been determined, as

summarized in the table below.

Compound Target HAT IC50 (µM)

PU139 Gcn5 8.39[2]

PCAF 9.74[2]

CBP 2.49[2]

p300 5.35[2]

PU141 CBP Not Reported

p300 Not Reported

Table 1: Biochemical inhibitory

activity of PU139 against

various histone

acetyltransferases.

In-Silico Binding Affinity to p300
Computational modeling studies provide further insight into the interaction of these inhibitors

with their targets. An in-silico analysis of the binding of PU141 and PU139 to the p300 HAT

domain revealed that both molecules are stable in the active site.[3] Notably, the calculated

binding free energy for PU141 was higher than that of PU139, suggesting a stronger binding

affinity for p300.[3]

Compound
Calculated Binding Free Energy (kcal/mol)

with p300

PU141 -20.62[3]

PU139 -17.67[3]

Table 2: In-silico binding free energy of PU141

and PU139 with the p300 HAT enzyme.
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Cellular Efficacy: Inhibition of Cancer Cell Growth
Both PU141 and PU139 have been shown to inhibit the growth of various cancer cell lines. The

anti-proliferative effects are quantified by the GI50 value, the concentration of the compound

that causes 50% inhibition of cell growth.

Compound Cell Line Cancer Type GI50 (µM)

PU141 SK-N-SH Neuroblastoma 0.48[4]

PU139 A431 Skin Carcinoma <60[2]

A549 Lung Carcinoma <60[2]

A2780 Ovarian Carcinoma <60[2]

HepG2
Hepatocellular

Carcinoma
<60[2]

SW480
Colon

Adenocarcinoma
<60[2]

U-87 MG Glioblastoma <60[2]

HCT116 Colon Carcinoma <60[2]

SK-N-SH Neuroblastoma <60[2]

MCF7
Breast

Adenocarcinoma
<60[2]

Table 3: In-vitro

growth inhibitory

activity of PU141 and

PU139 in various

cancer cell lines.

In-Vivo Efficacy: Neuroblastoma Xenograft Model
The anti-tumor activity of PU141 and PU139 has been evaluated in a neuroblastoma xenograft

mouse model. Both compounds were shown to block the growth of SK-N-SH neuroblastoma
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xenografts in NMRI mice.[1][5] Furthermore, PU139 demonstrated a synergistic effect when

used in combination with the chemotherapeutic drug doxorubicin.[1]

Parameter Description

Animal Model
NMRI mice with subcutaneously implanted SK-

N-SH neuroblastoma fragments[5]

Treatment Groups Control, PU139, PU141[5]

Administration Intraperitoneal (i.p.) injection, once per week[5]

Vehicle 10% Tween-80 in saline[5]

Tumor Measurement
Tumor size measured twice per week; volume

calculated as (length × width²)/2[5]

Outcome

Both PU139 and PU141 significantly inhibited

tumor growth compared to the control group.[1]

[5] PU139 showed synergy with doxorubicin.[1]

Table 4: Summary of in-vivo efficacy of PU141

and PU139 in a neuroblastoma xenograft

model.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided.
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Caption: Inhibition of Histone Acetylation by PU141 and PU139.
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Caption: Workflow for the In-Vivo Neuroblastoma Xenograft Study.

Experimental Protocols
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In-Vitro Histone Acetylation Assay (Brief Overview)
This assay is designed to measure the ability of compounds to inhibit the enzymatic activity of

HATs.

Reaction Setup: Recombinant HAT enzyme (e.g., p300, CBP, Gcn5, or PCAF) is incubated

with a histone peptide substrate and acetyl-coenzyme A (acetyl-CoA) in a suitable buffer.

Inhibitor Addition: Test compounds (PU141 or PU139) are added to the reaction mixture at

various concentrations.

Incubation: The reaction is allowed to proceed for a defined period at an optimal

temperature.

Detection: The level of histone acetylation is quantified. This can be achieved through

various methods, such as radioactive assays using [3H]-acetyl-CoA, antibody-based

detection of acetylated histones (e.g., ELISA or Western blot), or fluorescence-based assays

that measure the production of coenzyme A.

Data Analysis: The concentration of the inhibitor that results in 50% inhibition of HAT activity

(IC50) is calculated.

Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular

protein content.

Cell Plating: Adherent cancer cells are seeded in 96-well plates and allowed to attach

overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

(PU141 or PU139) and incubated for a specified period (e.g., 48-72 hours).

Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular

proteins.
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Washing: Unbound dye is removed by washing with 1% acetic acid.

Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris

base).

Absorbance Measurement: The absorbance of the solubilized dye is measured using a

microplate reader at a wavelength of approximately 510 nm. The absorbance is proportional

to the cellular protein mass.

GI50 Calculation: The concentration of the compound that inhibits cell growth by 50% (GI50)

is determined from the dose-response curve.

In-Vivo Neuroblastoma Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of PU141 and PU139

in a mouse model.

Cell Preparation and Implantation: Human neuroblastoma SK-N-SH cells are cultured and

then subcutaneously implanted into the flank of immunodeficient mice (e.g., NMRI nude

mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomly assigned to different treatment groups: vehicle control, PU141, and

PU139.

Drug Administration: The compounds are administered to the mice, typically via

intraperitoneal injection, at a predetermined dose and schedule (e.g., once per week).

Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g.,

twice a week) using calipers. Tumor volume is calculated using the formula: (length ×

width²)/2.

Monitoring: The general health and body weight of the mice are monitored throughout the

experiment.

Endpoint and Analysis: The study is concluded when tumors in the control group reach a

specified size. The tumors are then excised, weighed, and may be used for further analysis
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(e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the

tumor growth in the treated groups to the control group.

Conclusion
PU141 and PU139 are both promising histone acetyltransferase inhibitors with demonstrated

anti-cancer properties. The key distinction between them is their selectivity, with PU139 acting

as a pan-HAT inhibitor and PU141 selectively targeting CBP and p300. In-silico data suggests

a higher binding affinity of PU141 to p300. While both compounds inhibit neuroblastoma cell

growth in vitro and in vivo, the broader inhibitory profile of PU139 may offer advantages in

certain contexts, as evidenced by its synergistic effects with doxorubicin. The choice between

these two inhibitors will likely depend on the specific research question and the desired

therapeutic strategy, whether it be broad-spectrum HAT inhibition or a more targeted approach.

Further studies, particularly those determining the specific IC50 values of PU141, would be

beneficial for a more direct comparison of their enzymatic potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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